6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to "6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide" have been synthesized for antiprotozoal applications. For instance, diamidines derived from imidazo[1,2-a]pyridines exhibited strong DNA affinities and demonstrated significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting their potential as antiprotozoal agents (Ismail et al., 2004).
Anti-Inflammatory and Analgesic Agents
Derivatives of "this compound" have shown promising anti-inflammatory and analgesic activities. Novel heterocyclic compounds synthesized from visnaginone and khellinone derivatives were found to significantly inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) and displayed analgesic and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem et al., 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds similar to "this compound" provide insight into their potential applications. A study detailed the synthesis of monoamide isomers and discussed their inductive effects contributed by methyl-substituted groups at the pyridine ring, emphasizing the versatility of these compounds in chemical synthesis (Kadir et al., 2017).
Anticancer Activity
Pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been explored for their anticancer properties. Novel derivatives exhibited promising anticancer activity against human cancer cell lines, demonstrating the potential of these compounds in developing new cancer therapies (Santhosh kumar et al., 2015).
Antifungal Activity
Research on "this compound" derivatives has also extended to antifungal applications. Synthesized pyrido[2,3-d]pyrimidine derivatives exhibited significant antifungal activities, suggesting their utility in developing new antifungal agents (Hanafy, 2011).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits their function, leading to its anti-tubercular activity .
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways necessary for the bacteria’s survival and proliferation.
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , indicating that they may lead to the death or inhibition of these bacteria.
Future Directions
The future directions of research on 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide and similar compounds could involve further exploration of their biological activities and potential applications in various fields. For example, pyrimidinamine derivatives have shown promise as potential anti-fibrotic drugs .
Biochemical Analysis
Biochemical Properties
Pyridine derivatives have been shown to exhibit antimicrobial activity, suggesting that 6-methoxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide may interact with enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
Related pyridine derivatives have been shown to exhibit antimicrobial activity, suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyridine derivatives are known to be involved in various metabolic pathways, suggesting that this compound may interact with enzymes or cofactors and affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
6-methoxy-N-pyridin-2-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-10-6-8(13-7-14-10)11(16)15-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHDTMCXBUIQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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